molecular formula C13H13N3O2 B14514603 3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide CAS No. 62639-45-6

3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide

Cat. No.: B14514603
CAS No.: 62639-45-6
M. Wt: 243.26 g/mol
InChI Key: PEGKRPWISAFFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of amino and hydroxyl functional groups attached to a benzamide core, making it a versatile molecule for chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylamine and 4-hydroxybenzoic acid.

    Condensation Reaction: The 4-aminophenylamine is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Large-scale batch reactors are used to carry out the condensation reaction under controlled temperature and pressure conditions.

    Continuous Flow Systems: Continuous flow systems can be employed for more efficient and scalable production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It can inhibit or activate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic Acid: Shares the amino and carboxyl functional groups but lacks the hydroxyl group.

    4-Hydroxybenzamide: Contains the hydroxyl and amide groups but lacks the amino group.

    4-Aminophenylamine: Contains the amino group but lacks the hydroxyl and amide groups.

Uniqueness

3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide is unique due to the presence of both amino and hydroxyl groups on the benzamide core, allowing it to participate in a wide range of chemical reactions and biological interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62639-45-6

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-amino-N-(4-aminophenyl)-4-hydroxybenzamide

InChI

InChI=1S/C13H13N3O2/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-12(17)11(15)7-8/h1-7,17H,14-15H2,(H,16,18)

InChI Key

PEGKRPWISAFFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.